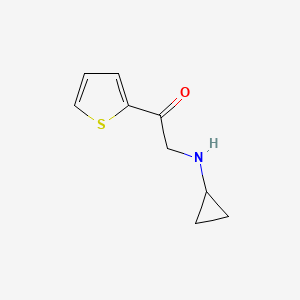

2-Cyclopropylamino-1-thiophen-2-yl-ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(cyclopropylamino)-1-thiophen-2-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NOS/c11-8(6-10-7-3-4-7)9-2-1-5-12-9/h1-2,5,7,10H,3-4,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WODXCUUKGAICOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 2-Cyclopropylamino-1-thiophen-2-yl-ethanone

A logical retrosynthetic analysis of this compound identifies the key bond disconnections to simplify the target molecule into readily available starting materials. The primary disconnection is at the carbon-nitrogen bond of the α-amino ketone functionality. This leads to two key synthons: a cyclopropylamine (B47189) unit and a 1-thiophen-2-yl-ethanone moiety bearing a suitable leaving group at the α-position.

A further disconnection of the ethanone (B97240) linkage in the thiophene-containing fragment points towards a Friedel-Crafts acylation reaction between thiophene (B33073) and an appropriate two-carbon acylating agent. This analysis suggests a convergent synthetic strategy where the thiophene-ethanone backbone is first constructed and then coupled with cyclopropylamine.

Precursor Synthesis and Intermediate Derivatization

The synthesis of this compound hinges on the effective preparation of its key precursors and their subsequent derivatization.

Synthesis of 1-Thiophen-2-yl-ethanone Derivatives

The 1-thiophen-2-yl-ethanone core is a common scaffold in many pharmaceutical compounds. Its synthesis is typically achieved through the Friedel-Crafts acylation of thiophene. sigmaaldrich.comorganic-chemistry.org This electrophilic aromatic substitution reaction introduces an acetyl group onto the thiophene ring, primarily at the 2-position due to the electronic properties of the heterocycle.

Common acetylating agents include acetyl chloride or acetic anhydride (B1165640). The reaction is catalyzed by a Lewis acid, with tin(IV) chloride (SnCl₄) often being a preferred choice for the acylation of thiophene with acetyl chloride. wikipedia.org Other solid acid catalysts like Hβ zeolites have also been shown to be effective and offer the advantage of being recoverable and reusable. For instance, the acylation of thiophene with acetic anhydride can be carried out under mild conditions. chemeducator.org

To introduce a leaving group at the α-position for subsequent nucleophilic substitution, the synthesized 1-thiophen-2-yl-ethanone (2-acetylthiophene) undergoes halogenation. α-Bromination is a common strategy, leading to the formation of 2-bromo-1-(thiophen-2-yl)ethanone. This intermediate is a crucial building block for the introduction of the amino moiety.

Introduction of the Cyclopropylamino Moiety

The cyclopropylamino group is a valuable pharmacophore in drug design. The most direct method for its introduction to form the target molecule is through the nucleophilic substitution of a suitable precursor with cyclopropylamine. The reaction of 2-bromo-1-(thiophen-2-yl)ethanone with cyclopropylamine results in the formation of the desired carbon-nitrogen bond.

This N-alkylation reaction is typically carried out in the presence of a base to neutralize the hydrogen bromide byproduct. The choice of solvent and base, as well as the reaction temperature, are critical parameters to optimize for achieving high yields and minimizing side reactions.

Formation of the Ethanone Linkage

The ethanone linkage, which connects the thiophene ring to the aminoketone functionality, is established during the synthesis of the 1-thiophen-2-yl-ethanone precursor. As mentioned previously, the Friedel-Crafts acylation is the key reaction for this transformation. sigmaaldrich.com The mechanism involves the generation of an acylium ion from the acetylating agent (acetyl chloride or acetic anhydride) and a Lewis acid catalyst. This electrophilic acylium ion then attacks the electron-rich thiophene ring to form a σ-complex, which subsequently loses a proton to restore aromaticity and yield 2-acetylthiophene (B1664040). sigmaaldrich.com The regioselectivity of this reaction is high for the 2-position of the thiophene ring.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters for optimization include the choice of catalyst, solvent, temperature, and reaction time for each synthetic step.

For the Friedel-Crafts acylation, while traditional Lewis acids like aluminum chloride are effective, they are often required in stoichiometric amounts and can be sensitive to moisture. sigmaaldrich.com The use of milder Lewis acids like SnCl₄ or solid acid catalysts can improve the reaction's efficiency and environmental footprint. wikipedia.org The molar ratio of the reactants is also a critical factor; for instance, in the acylation with acetic anhydride over Hβ zeolite, a thiophene to acetic anhydride ratio of 1:3 has been shown to give high conversion.

In the subsequent N-alkylation of 2-bromo-1-(thiophen-2-yl)ethanone with cyclopropylamine, the choice of base and solvent is paramount. A non-nucleophilic organic base is often preferred to avoid competition with the cyclopropylamine nucleophile. The reaction temperature needs to be carefully controlled to prevent side reactions, such as over-alkylation or decomposition of the product.

Below is a table summarizing key reaction parameters that can be optimized for the synthesis of this compound.

| Step | Reaction | Key Parameters for Optimization | Potential Conditions/Reagents |

| 1 | Friedel-Crafts Acylation | Catalyst, Acetylating Agent, Solvent, Temperature | SnCl₄, Acetyl Chloride, Dichloromethane, 0°C to rt |

| Hβ Zeolite, Acetic Anhydride, 60°C | |||

| 2 | α-Bromination | Brominating Agent, Solvent, Catalyst | NBS, CCl₄, AIBN (initiator) |

| 3 | N-Alkylation | Base, Solvent, Temperature, Stoichiometry | K₂CO₃, Acetonitrile, rt |

| Et₃N, THF, 0°C to rt |

Stereochemical Control and Enantioselective Synthesis Approaches

The α-carbon of the ethanone moiety in this compound is a stereocenter. Therefore, controlling the stereochemistry to obtain a single enantiomer is often a critical aspect, as different enantiomers can exhibit distinct pharmacological activities. Several strategies can be employed for the enantioselective synthesis of chiral α-amino ketones. nih.gov

One prominent approach is the use of dynamic kinetic resolution (DKR). acs.org In a DKR process, a racemic starting material is converted into a single enantiomer of the product. For α-amino ketones, this can be achieved through asymmetric transfer hydrogenation of a racemic α-amino ketone precursor, where an appropriate catalyst system facilitates both the racemization of the starting material and the enantioselective reduction of one enantiomer. acs.org

Another powerful strategy involves the use of chiral catalysts to directly introduce the amino group in an enantioselective manner. This can be achieved through various methods, including the palladium-catalyzed asymmetric arylation of α-keto imines. nih.gov Although this method introduces an aryl group, the underlying principle of using a chiral metal complex to control the stereochemical outcome of a bond formation at the α-position is applicable.

Furthermore, biocatalysis offers a green and highly selective alternative. The asymmetric bioreduction of prochiral ketones to chiral alcohols is a well-established method. In the context of this synthesis, the enantioselective reduction of 1-(thiophen-2-yl)ethanone to the corresponding chiral alcohol, followed by conversion to the α-amino ketone, could be a viable route.

Kinetic resolution, where one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst or reagent, is another potential strategy. nih.gov For instance, in a palladium-catalyzed arylation, it has been observed that the reaction can proceed with kinetic resolution of a racemic N,O-aminal precursor to an α-keto imine. nih.gov

| Approach | Description | Key Reagents/Catalysts |

| Dynamic Kinetic Resolution | Racemization of the starting material coupled with enantioselective transformation. | Ruthenium(II) complexes with chiral ligands. |

| Chiral Catalysis | Direct enantioselective formation of the C-N bond or a precursor bond. | Chiral palladium complexes, chiral phosphoric acids. |

| Biocatalysis | Use of enzymes for stereoselective transformations. | Ketoreductases, transaminases. |

| Kinetic Resolution | Differential reaction rate of enantiomers with a chiral agent. | Chiral catalysts or reagents. |

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of pharmaceutical intermediates and active compounds is a paramount objective in modern medicinal chemistry. For the synthesis of this compound, a critical review of traditional synthetic routes reveals opportunities for the integration of more sustainable practices. This section explores potential green chemistry-aligned methodologies that could be employed in its synthesis, focusing on atom economy, the use of renewable or safer solvents, and the implementation of energy-efficient reaction conditions.

A conventional and straightforward approach to the synthesis of this compound involves the nucleophilic substitution of an α-haloketone, specifically 2-bromo-1-(thiophen-2-yl)ethanone, with cyclopropylamine. While effective, this method presents several aspects that can be improved upon from a green chemistry perspective. Traditional implementations of such reactions often utilize conventional volatile organic solvents (VOCs) and may require an excess of the amine, which can complicate purification and lead to waste.

In reimagining this synthesis through the lens of green chemistry, several key principles can be applied to enhance its environmental profile. These include maximizing atom economy , utilizing safer solvents , and employing energy-efficient methods .

One of the core tenets of green chemistry is the maximization of atom economy, which seeks to ensure that the maximum number of atoms from the reactants are incorporated into the final product. In the synthesis of this compound from 2-bromo-1-(thiophen-2-yl)ethanone and cyclopropylamine, the theoretical atom economy is impacted by the formation of a hydrobromide salt of the excess amine or a scavenger base.

To improve upon this, catalytic approaches or the use of a solid-supported base could be explored. For instance, a catalytic amount of a non-toxic base could potentially facilitate the reaction, minimizing the generation of stoichiometric byproducts.

The choice of solvent is another critical factor in the environmental impact of a chemical process. Many traditional organic solvents are flammable, toxic, and contribute to air pollution. Green chemistry encourages the use of safer alternatives, such as water, supercritical fluids, or bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or Cyrene. For the synthesis of this compound, conducting the reaction in a greener solvent or under solvent-free conditions would significantly reduce its environmental footprint.

Furthermore, the energy input required for a reaction can be substantial. The development of synthetic methods that proceed at ambient temperature or utilize alternative energy sources like microwave irradiation or ultrasound can lead to significant energy savings. These techniques can also lead to shorter reaction times and improved yields.

Below is a comparative analysis of a conventional versus a hypothetical green synthesis of this compound, highlighting the potential improvements.

Table 1: Comparison of Conventional and Hypothetical Green Synthetic Approaches

| Parameter | Conventional Synthesis | Hypothetical Green Synthesis |

| Starting Materials | 2-bromo-1-(thiophen-2-yl)ethanone, Cyclopropylamine | 2-bromo-1-(thiophen-2-yl)ethanone, Cyclopropylamine |

| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Water, 2-MeTHF, or solvent-free |

| Base | Excess Cyclopropylamine or Triethylamine | Solid-supported base or catalytic amount of a recyclable base |

| Energy Input | Reflux temperature | Ambient temperature, Microwave, or Ultrasound |

| Byproducts | Amine hydrobromide salt | Minimized salt waste, recyclable base |

| Work-up | Organic solvent extraction | Aqueous work-up or direct filtration |

To further quantify the "greenness" of these approaches, metrics such as the E-Factor (Environmental Factor), which is the mass ratio of waste to desired product, can be estimated.

Table 2: Estimated Green Chemistry Metrics

| Metric | Conventional Synthesis | Hypothetical Green Synthesis |

| Atom Economy | Moderate | Potentially Higher |

| E-Factor (estimated) | High (due to solvent and excess reagent waste) | Low |

| Solvent Hazard | High (DCM is a suspected carcinogen, THF is a peroxide former) | Low (Water is benign, 2-MeTHF is derived from renewable resources) |

| Energy Consumption | Moderate to High | Low to Moderate |

Medicinal Chemistry and Drug Design Principles

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to decipher how specific structural features of a molecule influence its biological activity. For the 2-cyclopropylamino-1-thiophen-2-yl-ethanone scaffold, SAR can be systematically explored by modifying its three primary components: the cyclopropylamino group, the thiophene (B33073) ring system, and the ethanone (B97240) linker.

Modifications of the Cyclopropylamino Group

The N-cyclopropyl group is a valuable substituent in drug design, often introduced to enhance metabolic stability, modulate basicity (pKa), and provide conformational constraint. longdom.orgiris-biotech.descientificupdate.com The inherent strain of the three-membered ring can also influence binding interactions. longdom.org In many drug classes, replacing N-alkyl groups prone to CYP450-mediated oxidation with an N-cyclopropyl group improves the pharmacokinetic profile. iris-biotech.de

SAR studies on analogous aminoketone series, such as synthetic cathinones, have shown that the nature of the N-substituent is critical for activity and selectivity. Modifications typically involve varying the size and nature of the alkyl group.

N-Demethylation and N-Alkylation: In related aminoketone structures, the presence of a small alkyl group on the nitrogen is often crucial for activity. For instance, N-monomethylation in some series can be optimal, while complete removal of the alkyl group (primary amine) or addition of larger, bulkier groups can lead to a significant decrease in potency.

Replacement of Cyclopropyl (B3062369): Replacing the cyclopropyl group with other small alkyl rings (e.g., cyclobutyl) or linear alkyl groups (e.g., isopropyl, ethyl) would be a key area of investigation. Such changes can impact potency by altering the fit within a receptor's binding pocket and modifying the compound's lipophilicity and metabolic stability. iris-biotech.de

| Modification | Rationale | Predicted Impact on Activity |

| Replacement with N-H (Primary Amine) | Investigate the necessity of N-substitution. | Likely decrease in potency. |

| Replacement with N-Methyl | Common substitution in CNS-active compounds. | Potentially retained or altered activity/selectivity. |

| Replacement with N-Isopropyl | Increase lipophilicity and steric bulk. | May decrease potency due to steric hindrance. |

| Replacement with N-Cyclobutyl | Explore the effect of ring size. | May alter binding affinity and metabolic profile. |

Substituent Effects on the Thiophene Ring System

The thiophene ring is a prominent heterocycle in medicinal chemistry, often used as a bioisostere for the phenyl ring. nih.govrsc.org Its sulfur atom can participate in hydrogen bonding, and the ring's electronic properties can be readily modulated by substituents at the 3-, 4-, and 5-positions. The reactivity of the thiophene ring towards electrophilic substitution is generally higher than that of benzene. nih.govpharmaguideline.com

The placement and electronic nature of substituents on the thiophene ring can profoundly affect biological activity by influencing target binding, selectivity, and metabolic stability.

Position of Substitution: Electrophilic substitution typically occurs at the C5-position if the C2-position is occupied. SAR studies on 2-acylthiophenes often reveal that substitution at the 5-position is particularly influential.

Electronic Effects: Introducing electron-withdrawing groups (EWGs) like halogens (Cl, F) or nitro groups, or electron-donating groups (EDGs) such as methyl or methoxy, can alter the electronic distribution of the ring. In various series, para-substituted analogs (at the 5-position) with EWGs have shown enhanced potency. For example, in some kinase inhibitor series, a 5-chloro or 5-bromo substituent on the thiophene ring leads to improved activity.

Steric Effects: The size of the substituent is also a critical factor. Bulky groups at the 3- or 5-position could cause steric clashes within a binding site, leading to reduced affinity.

| Substituent Position | Substituent Type | Example | Potential Effect |

| 5-Position | Electron-Withdrawing | -Cl, -CF₃ | Often increases potency by enhancing binding interactions. acs.org |

| 5-Position | Electron-Donating | -CH₃, -OCH₃ | May increase metabolic liability but can also improve potency. |

| 4-Position | Halogen | -F, -Cl | Can serve as a "metabolic blocker" to prevent oxidation. |

| 3-Position | Small Alkyl | -CH₃ | May introduce steric hindrance or improve selectivity. |

Alterations of the Ethanone Linker and Bridging Atoms

The ethanone linker (–CO–CH₂–) is a key structural element that connects the thiophene ring and the cyclopropylamino group. Its length, rigidity, and the presence of the ketone are critical determinants of activity in many aminoketone-based compounds. researchgate.net

Alpha-Methylation: Introduction of a methyl group on the carbon adjacent to the carbonyl (the alpha-carbon) creates a chiral center and can significantly impact potency and pharmacological action. In the synthetic cathinone (B1664624) series, this modification is a defining feature and is crucial for their activity as monoamine transporter inhibitors. nih.govresearchgate.net

Chain Extension/Contraction: Altering the length of the linker, for example, to a propanone (–CO–CH₂–CH₂–) or methanone (B1245722) (–CO–) bridge, would drastically change the spatial relationship between the thiophene and amine moieties, likely leading to a loss of activity.

Ketone Reduction: Reducing the ketone to a hydroxyl group would transform the molecule into a 2-amino-1-phenylethanol (B123470) derivative, creating a new chiral center. drugbank.com This change fundamentally alters the molecule's shape and electronic properties, often leading to a different pharmacological profile. The planarity and hydrogen bond accepting capability of the carbonyl group are often essential for receptor binding.

Stereochemical Influences on Biological Response

If a substituent is introduced on the alpha-carbon of the ethanone linker (e.g., an alpha-methyl group), a chiral center is created. The resulting enantiomers can exhibit significantly different pharmacological properties, including potency, efficacy, and selectivity. nih.govnih.gov

This stereoselectivity is well-documented in the closely related synthetic cathinone class. For example, the (S)-enantiomers of many cathinones are often more potent at dopamine (B1211576) and norepinephrine (B1679862) transporters, while the (R)-enantiomers may have different selectivity profiles or reduced activity. nih.gov In the case of mephedrone, the (R)-enantiomer is primarily responsible for its rewarding effects, while the (S)-enantiomer is a more potent serotonin (B10506) releaser and appears to mediate different behavioral outcomes. nih.gov This highlights that the three-dimensional arrangement of the amine, the alpha-substituent, and the aromatic ring is critical for precise interaction with chiral biological targets like transporters and receptors.

| Enantiomer | Potential Activity Profile (by analogy) |

| (S)-enantiomer | Potentially higher potency at specific monoamine transporters. nih.gov |

| (R)-enantiomer | May exhibit lower potency or a different selectivity profile. nih.gov |

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping is a drug design strategy that involves replacing the central core of a molecule with a structurally different scaffold while preserving the essential interactions required for biological activity. nih.gov This is often done to discover novel chemical series with improved properties, such as enhanced potency, better pharmacokinetics, or a distinct intellectual property position. nih.govnamiki-s.co.jp

For the this compound scaffold, several bioisosteric replacements and scaffold hops could be envisioned:

Thiophene Ring Replacement: The thiophene ring is a classic bioisostere of a phenyl ring. nih.govrsc.orgcambridgemedchemconsulting.com Therefore, replacing the thiophene with a phenyl ring is a logical first step. Other common replacements include other five-membered heterocycles like furan, thiazole, or pyrazole, or six-membered rings like pyridine (B92270). namiki-s.co.jpcambridgemedchemconsulting.com Each replacement would alter the molecule's electronics, polarity, and metabolic profile. For instance, replacing a phenyl ring with a pyridine can increase metabolic stability and aqueous solubility. nih.gov

Cyclopropylamino Group Replacement: The cyclopropyl group itself can be considered a bioisostere for other small, rigid structures or even unsaturated bonds. While less common, exploring replacements that mimic its constrained nature, such as an azetidine (B1206935) or other small strained rings, could yield novel active compounds.

| Original Moiety | Potential Bioisostere/Scaffold Hop | Rationale |

| Thiophene | Phenyl, Pyridyl, Thiazole, Furan | To modulate electronics, solubility, and metabolic stability while maintaining key interactions. namiki-s.co.jpcambridgemedchemconsulting.com |

| Cyclopropyl | Isopropyl, Cyclobutyl | To alter lipophilicity and explore steric tolerance. iris-biotech.de |

| Entire Scaffold | Topology-based hopping to novel bicyclic systems | To discover entirely new chemical matter with improved properties. dundee.ac.uk |

Molecular Hybridization Strategies

Starting with the this compound core, one could envision creating hybrid molecules by covalently linking it to other pharmacophores known to be active at related or complementary biological targets. For example, if the core scaffold has activity at a specific monoamine transporter, it could be hybridized with a moiety known to interact with a specific G-protein coupled receptor (GPCR) that modulates the same signaling pathway. This approach has been used to design dual-action antidepressants and other central nervous system agents. The key is to use a linker that is stable and positions the two pharmacophores correctly to interact with their respective targets simultaneously or sequentially. dundee.ac.uk

Combinatorial Chemistry Approaches in Derivative Library Generation

Combinatorial chemistry is a powerful strategy in medicinal chemistry for the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library. espublisher.com This approach is particularly valuable in the early stages of drug discovery for identifying and optimizing lead compounds. The core principle involves systematically combining a set of chemical building blocks in various combinations to generate a diverse library of analogs. For a molecule such as this compound, its structure offers several points for chemical diversification, making it a suitable scaffold for the generation of a combinatorial library.

While specific literature detailing a comprehensive combinatorial library synthesis based on the this compound scaffold is not extensively available, its chemical structure presents clear opportunities for such an approach. The key reactive sites for diversification on this scaffold would be the secondary amine, the thiophene ring, and the ketone group. A hypothetical combinatorial library can be designed by introducing a variety of substituents at these positions.

For instance, the nitrogen of the cyclopropylamino group can be acylated or alkylated with a diverse set of carboxylic acids or alkyl halides, respectively. The thiophene ring, a common scaffold in medicinal chemistry, can undergo electrophilic substitution reactions to introduce various functional groups at the 3, 4, or 5-positions, although regioselectivity would need to be carefully controlled. nih.gov Furthermore, the ketone functionality could be modified, for example, through reductive amination or conversion to other functional groups.

A focused combinatorial library could be generated by reacting the this compound core with a selection of building blocks. For example, a library of amides could be synthesized by reacting the secondary amine with a variety of acyl chlorides. This parallel synthesis approach allows for the creation of a large number of derivatives in a short amount of time, which can then be screened for biological activity.

Below are illustrative data tables for a hypothetical combinatorial library based on the this compound scaffold, where R1 represents modifications at the amine nitrogen and R2 represents substitutions on the thiophene ring.

| Compound ID | Scaffold | R1 (Acyl Group) | R2 (Thiophene Substituent) | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| LIB-A01 | This compound | Acetyl | H | C11H13NO2S | 223.29 |

| LIB-A02 | This compound | Benzoyl | H | C16H15NO2S | 285.36 |

| LIB-A03 | This compound | Propionyl | H | C12H15NO2S | 237.32 |

| LIB-A04 | This compound | Cyclohexanecarbonyl | H | C16H21NO2S | 291.41 |

| Compound ID | Scaffold | R1 (Amine Substituent) | R2 (Thiophene Substituent) | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| LIB-B01 | This compound | Cyclopropyl | 5-Bromo | C9H10BrNOS | 260.15 |

| LIB-B02 | This compound | Cyclopropyl | 5-Chloro | C9H10ClNOS | 215.70 |

| LIB-B03 | This compound | Cyclopropyl | 5-Nitro | C9H10N2O3S | 226.25 |

| LIB-B04 | This compound | Cyclopropyl | 5-Methyl | C10H13NOS | 195.28 |

The successful generation of such libraries would provide a diverse set of compounds for high-throughput screening, enabling the exploration of the structure-activity relationship (SAR) and the identification of promising drug candidates.

Biological Activity Investigations Excluding Clinical Human Trials and Toxicity

In Vitro Pharmacological Profiling

The therapeutic potential of compounds based on the 2-amino-1-thienylethanone scaffold has been explored through a variety of in vitro pharmacological studies. These investigations reveal a broad spectrum of biological activities, highlighting the versatility of the thiophene (B33073) ring in medicinal chemistry. The following sections detail the findings from enzyme inhibition assays, receptor binding studies, cellular pathway modulation, and evaluations of antimicrobial, anticancer, and anti-inflammatory properties.

Derivatives of the thiophene core structure have been identified as potent inhibitors of several key enzymes implicated in various pathological conditions.

Monoamine Oxidase (MAO): The monoamine oxidase enzymes, MAO-A and MAO-B, are crucial in the metabolism of neurotransmitters and are significant targets in the treatment of neurological disorders. mdpi.com Thiophene-based compounds have demonstrated notable inhibitory potential against these enzymes. For instance, a series of heterocyclic conjugated dienones containing a thiophene scaffold were evaluated for MAO inhibition. nih.gov Within this series, compound CD14 , which features a thiophene ring, was the most potent inhibitor of MAO-B, with an IC50 value of 0.036 µM. nih.gov This potency was 1.75-fold greater than its indole-based counterpart, highlighting the thiophene scaffold's contribution to the inhibitory activity. nih.gov Furthermore, several thiophene derivatives (compounds CD13–CD17 ) exhibited high selectivity for MAO-B, with selectivity indices greater than 250. nih.gov Another study on 2,1-Benzothiazine-(thiophen)yl hydrazone frameworks also identified potent inhibitors, with compound 9h showing the highest potency against MAO-B (IC50 = 1.03 µM). researchgate.net The structural similarity of a cyclopropylamine (B47189) group in the known MAO inhibitor N-[2-(o-iodophenoxy)ethyl]cyclopropylamine hydrochloride to the title compound suggests potential for MAO inhibition. nih.gov This compound was found to be a highly potent and selective irreversible inhibitor of type A MAO, with an IC50 of 4 x 10⁻¹⁰ M. nih.gov

Table 1: Inhibition of Monoamine Oxidase (MAO) by Thiophene Derivatives

| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| CD14 (Thiophene scaffold) | MAO-B | 0.036 | >250 | nih.gov |

| CD11 (Indole scaffold) | MAO-B | 0.063 | - | nih.gov |

| 9h (Benzothiazine-thiophenyl hydrazone) | MAO-B | 1.03 | - | researchgate.net |

| 9e (Benzothiazine-thiophenyl hydrazone) | MAO-A | 1.04 | - | researchgate.net |

| N-[2-(o-iodophenoxy)ethyl]cyclopropylamine hydrochloride | MAO-A | 0.0004 | 2500 (vs MAO-B) | nih.gov |

N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD): NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of signaling lipids that includes the endocannabinoid anandamide. nih.gov While specific studies on 2-Cyclopropylamino-1-thiophen-2-yl-ethanone are not available, research into NAPE-PLD inhibitors has identified compounds like LEI-401 that can reduce NAE levels in the brain. nih.gov The discovery of such inhibitors highlights the therapeutic potential of modulating this pathway, suggesting a possible area for future investigation of thiophene-based compounds. nih.govnih.gov

11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1): This enzyme is responsible for converting inactive cortisone (B1669442) to active cortisol within cells, and its inhibition is a therapeutic strategy for metabolic syndrome and type 2 diabetes. nih.govmdpi.com A series of adamantyl ethanone (B97240) pyridyl derivatives have been identified as potent and selective inhibitors of human 11β-HSD1, with the most potent compounds having IC50 values around 34-48 nM. nih.gov Additionally, studies on 2-(cyclopentylamino)thiazol-4(5H)-one derivatives, which share some structural motifs with the title compound, have shown significant inhibitory activity against 11β-HSD1. nih.gov

Reverse Transcriptase: The reverse transcriptase (RT) of HIV-1 is a critical target for antiretroviral drugs. A thiophene derivative, N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(2-thienyl)acetamide (NAPETA) , was identified as an effective inhibitor of both RNA-dependent and DNA-dependent DNA polymerase activities of HIV-1 RT. nih.gov It demonstrated IC50 values of 1.2 µM and 2.1 µM, respectively. nih.gov Kinetic analyses revealed that NAPETA acts as a noncompetitive inhibitor with respect to dTTP and interferes with the formation of the RT-DNA complex. nih.gov

The interaction of thiophene-based compounds with various receptors is a key aspect of their pharmacological profile. While specific receptor binding data for this compound is limited, related structures have been investigated for their receptor modulation capabilities. For example, the design of some thiophene derivatives as anti-inflammatory agents has been guided by their potential to interact with the Peroxisome proliferator-activated receptor (PPAR), which is involved in regulating pro-inflammatory genes. nih.gov This approach suggests that the thiophene scaffold can be tailored to target specific receptors involved in inflammatory pathways.

Thiophene derivatives have been shown to modulate critical cellular pathways involved in cancer and inflammation.

miRNA Processing: Certain 2-(thiophen-2-yl)-1H-indole derivatives have been found to exert their anticancer effects by modulating microRNA expression. nih.gov Specifically, active derivatives caused a significant increase in the expression of tumor suppressor miRNAs, such as miR-30C and miR-107, while simultaneously decreasing the levels of the oncogenic miR-25. nih.gov This modulation of miRNA processing highlights a sophisticated mechanism of action at the post-transcriptional level.

Inflammatory Pathways: A methoxy-substituted thiophene derivative demonstrated anti-inflammatory properties by inhibiting the activation of key signaling pathways. nih.gov In LPS-induced inflammation tests, the compound was able to negatively regulate the expression of TNF-α and IL-8 and also inhibit the activation of the ERK, p38, and NF-ĸB pathways at a concentration of 10 µM. nih.gov

The thiophene ring is a common scaffold in compounds exhibiting broad-spectrum antimicrobial activity. nih.govresearchgate.net Numerous studies have documented the efficacy of thiophene-containing molecules against various bacterial and fungal pathogens. nih.govfrontiersin.org For example, certain thiophene-substituted pyrazoles showed excellent antimicrobial activity against tested microorganisms, in some cases surpassing standard antibacterial and antifungal drugs. researchgate.net Another study found that natural furancarboxylic acids featuring a thiophene moiety showed inhibitory activities against Escherichia coli, Staphylococcus aureus, and Candida albicans with MIC values ranging from 0.9 to 7.0 μg/mL. researchgate.net Synthetic 1,3-bis(aryloxy)propan-2-amines have also shown activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with MIC values in the range of 2.5–10 μg/ml. nih.gov

Table 2: Antimicrobial Activity of Selected Thiophene Derivatives

| Compound Type | Organism | Activity (MIC, µg/mL) | Reference |

|---|---|---|---|

| Thiophene-containing furancarboxylic acids | Escherichia coli | 0.9 - 7.0 | researchgate.net |

| Thiophene-containing furancarboxylic acids | Staphylococcus aureus | 1.7 - 3.5 | researchgate.net |

| Thiophene-containing furancarboxylic acids | Candida albicans | 3.3 - 7.0 | researchgate.net |

| 1,3-Bis(aryloxy)propan-2-amines | Gram-positive bacteria (incl. MRSA) | 2.5 - 10.0 | nih.gov |

The thiophene moiety is a key structural feature in many compounds with potent antiproliferative and anticancer activities. researchgate.netresearchgate.net These derivatives have been shown to be effective against a range of cancer cell lines. A study on novel 2-(thiophen-2-yl)-1H-indole derivatives demonstrated selective cytotoxicity against the HCT-116 colon cancer cell line. nih.gov Compounds 4g , 4a , and 4c from this series were particularly potent, with IC50 values of 7.1, 10.5, and 11.9 µM, respectively. nih.gov These compounds were also shown to induce cell cycle arrest at the S and G2/M phases. nih.gov Similarly, a series of 2-(cyclopentylamino)thiazol-4(5H)-one derivatives showed notable reductions in cell viability, especially against Caco-2 (colon), MDA-MB-231 (breast), and SK-MEL-30 (skin melanoma) cancer cell lines. nih.gov

Table 3: Anticancer Activity of Thiophene Derivatives against HCT-116 Cell Line

| Compound | Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| 4g (2-(thiophen-2-yl)-1H-indole deriv.) | HCT-116 | 7.1 | 13.0 | nih.gov |

| 4a (2-(thiophen-2-yl)-1H-indole deriv.) | HCT-116 | 10.5 | 9.7 | nih.gov |

| 4c (2-(thiophen-2-yl)-1H-indole deriv.) | HCT-116 | 11.9 | 2.4 | nih.gov |

Thiophene-based structures are well-represented among compounds with anti-inflammatory and analgesic properties. researchgate.netnih.govbohrium.com Their mechanism of action often involves the inhibition of enzymes in the arachidonic acid pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.govmdpi.commdpi.com A series of nonacidic thiophene derivatives were tested for their anti-inflammatory activity, with several compounds showing a comparable percentage of edema inhibition to the standard drugs indomethacin (B1671933) and celecoxib. researchgate.netnih.gov These compounds also inhibited the synthesis of prostaglandin (B15479496) E2 (PGE2) by 61.10%–74.54%. researchgate.netnih.gov Furthermore, derivatives of 2-(thiophen-2-yl)acetic acid were identified as selective inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme involved in inflammation and cancer. nih.gov

Table 4: Anti-Inflammatory Activity of Selected Thiophene Derivatives

| Compound | Assay | Result (% Inhibition) | Reference |

|---|---|---|---|

| Compound 2b | PGE2 Synthesis Inhibition | 61.10 - 74.54 | nih.gov |

| Compound 7a | PGE2 Synthesis Inhibition | 61.10 - 74.54 | nih.gov |

| Compound 7c | PGE2 Synthesis Inhibition | 61.10 - 74.54 | nih.gov |

| Compound 7d | PGE2 Synthesis Inhibition | 61.10 - 74.54 | nih.gov |

| Indomethacin (Reference) | PGE2 Synthesis Inhibition | 71.47 | nih.gov |

| Celecoxib (Reference) | PGE2 Synthesis Inhibition | 80.11 | nih.gov |

Other Targeted Biological Evaluations (e.g., Anti-malarial, CNS-related activities, bone morphogenetic protein modulation)

Scientific investigations into thiophene-containing compounds and related structures have revealed diverse biological activities. Research into a class of compounds known as cyclopropyl (B3062369) carboxamides, which share structural similarities, has identified them as a novel class of antimalarial agents. nih.gov These compounds have shown potent inhibitory activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum in vitro. nih.gov For instance, the trifluoromethyl derivative GSK2645947 displayed IC₅₀ values ranging from 2 to 7 nM against various P. falciparum strains. nih.gov This suggests a mode of action involving a novel target that is conserved across these parasite strains. nih.gov The antimalarial activity of this class was found to target the mitochondrial protein, cytochrome b. nih.gov

In the realm of bone regeneration, synthetic compounds related to the core structure have been found to potentiate the activity of bone morphogenetic protein-2 (BMP-2). nih.gov BMPs are crucial cytokines known for their ability to promote the differentiation of mesenchymal stem cells into osteoblasts. nih.gov Certain 1-(benzo[b]thiophen-2-yl)ethanone analogues were evaluated for their ability to enhance BMP-2 expression, with several compounds showing potent effects. nih.gov One strategy involves targeting Smurf1, an E3 ligase that mediates the degradation of osteogenic Smads, with the goal of increasing BMP responsiveness. nih.gov

Additionally, studies on related chemical structures, such as methyl 4-[(1E)-3-(Cyclopropylamino)-2-(2-Fluorophenyl)-3-Oxoprop-1-en-1-yl]Benzoate, have been conducted to evaluate potential Central Nervous System (CNS) and analgesic activities. researchgate.net CNS drugs typically possess specific physicochemical properties that allow them to penetrate the blood-brain barrier, including constraints on molecular weight, lipophilicity, and hydrogen bonding capacity. nih.gov

In Vivo Preclinical Efficacy Studies (Animal Models, Excluding Dosage and Adverse Effects)

Model Selection and Validation

The preclinical evaluation of compounds like this compound and its analogs relies on the use of validated in vivo animal models that replicate aspects of human diseases. ijpras.comxtalks.com For assessing anti-malarial efficacy, a common model involves NOD-scid IL-2Rγnull mice engrafted with human erythrocytes and infected with P. falciparum. nih.gov This model allows for the investigation of a compound's ability to reduce parasitemia in a humanized system. nih.gov

For evaluating potential anti-osteoporosis agents, the ovariectomized (OVX) rat model is frequently used. nih.gov This model simulates postmenopausal osteoporosis, where bone defects are induced by the surgical removal of the ovaries, leading to estrogen deficiency. nih.gov The selection of such disease-relevant models is crucial for providing insights into a drug candidate's potential behavior, efficacy, and mechanism of action before human trials. xtalks.com

Efficacy Assessment in Disease Models

In the P. falciparum mouse model, oral administration of cyclopropyl carboxamide derivatives resulted in a significant reduction in parasitemia. nih.gov Specifically, compounds GSK1057714 and GSK2645947 demonstrated oral efficacy, indicating their potential to act systemically against the malaria parasite. nih.gov

In the context of bone healing, 1-(benzo[b]thiophen-2-yl)ethanone analogues were tested in the OVX rat model. nih.gov The administration of specific compounds led to a dose-dependent improvement in bone histology and histomorphometry. nih.gov These agents were effective in reducing the bone defects caused by the ovariectomy, highlighting their potential as anti-osteoporosis agents that act by enhancing BMP-2 expression. nih.gov

Target Identification and Validation Approaches

Identifying the specific molecular targets of a novel compound is a critical step in drug discovery. nih.govdiscoveryontarget.com For the antimalarial cyclopropyl carboxamides, forward genetics was employed to uncover the mechanism of action. nih.gov This approach revealed that parasites resistant to these compounds had mutations and amplification in the gene encoding cytochrome b. nih.gov The identification of cytochrome b as the target was subsequently verified through profiling against drug-resistant parasite lines and by using a mitochondrial oxygen consumption assay. nih.gov Cytochrome b is a component of the electron transport chain, which is essential for pyrimidine (B1678525) biosynthesis in the asexual stage of the parasite. nih.gov

In the area of bone morphogenetic protein modulation, an in silico screening approach was used to identify compounds that might interact with the Smurf1-WW2 domain. nih.gov Smurf1 is an E3 ligase that targets osteogenic Smads for degradation, and its disruption is considered a potential therapeutic strategy to enhance bone formation by increasing BMP responsiveness. nih.gov This exemplifies a target validation approach where a small molecule is designed or screened to interfere with a specific protein-protein interaction known to regulate a key physiological process. nih.govnih.gov

| Therapeutic Area | Biological Activity / Efficacy | Animal Model | Identified Target | Reference |

|---|---|---|---|---|

| Anti-malarial | Potent inhibition of P. falciparum; significant reduction in parasitemia. | NOD-scid IL-2Rγnull mice with human erythrocytes | Cytochrome b | nih.govnih.gov |

| Anti-osteoporosis | Enhanced BMP-2 expression; reduced bone defects. | Ovariectomized (OVX) rat model | Smurf1 (potential) | nih.govnih.gov |

Mechanistic Investigations at the Molecular and Cellular Level

Elucidation of Molecular Targets and Binding Interactions

There is currently no published research that identifies the specific molecular targets of 2-Cyclopropylamino-1-thiophen-2-yl-ethanone. Consequently, information regarding its binding interactions, such as affinity, kinetics, and mode of binding to any biological macromolecule, remains uncharacterized. While studies exist for compounds with similar structural motifs, such as thiophene (B33073) derivatives, this information cannot be directly extrapolated to the specific compound .

Characterization of Signaling Pathways

Due to the absence of identified molecular targets, the signaling pathways modulated by this compound have not been elucidated. Research into its effects on intracellular signaling cascades, including but not limited to kinase pathways, second messenger systems, or gene expression regulation, has not been reported.

Cellular Uptake and Distribution Mechanisms

The processes by which this compound enters cells and distributes within subcellular compartments are currently unknown. There are no available studies detailing whether its cellular uptake is mediated by passive diffusion, active transport, or other mechanisms. The introduction of a thiophene group in some molecular designs has been shown to facilitate cellular uptake for other compounds, but specific data for this compound is absent.

Metabolite Identification and Metabolic Pathways

Detailed studies on the metabolism of this compound have not been published. The identification of its metabolites and the elucidation of the specific metabolic pathways involved in its biotransformation are not available in the public domain. While the metabolism of compounds containing a cyclopropylamine (B47189) moiety can sometimes involve cytochrome P450-mediated oxidation, specific metabolic pathways for this compound have not been experimentally determined.

Computational Chemistry and Molecular Modeling in Drug Design

Ligand-Based Drug Design (Pharmacophore Modeling, QSAR)

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on analyzing the properties of molecules that are known to interact with the target.

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit biological activity. For a series of thiophene-based compounds, a pharmacophore model might consist of hydrogen bond donors and acceptors, hydrophobic regions, and aromatic ring features. The thiophene (B33073) ring itself can serve as a key hydrophobic or aromatic feature, while the cyclopropylamino group could function as a hydrogen bond donor. researchgate.netsemanticscholar.org By aligning a set of active molecules, a common pharmacophore hypothesis can be generated, which then serves as a template to design new molecules with potentially improved activity. researchgate.net

| Computational Technique | Description | Application to Thiophene Derivatives |

| Pharmacophore Modeling | Identifies the 3D arrangement of essential chemical features for biological activity. | Can define key features like hydrogen bond donors/acceptors and hydrophobic regions in thiophene scaffolds to guide the design of new active compounds. researchgate.netsemanticscholar.org |

| QSAR | Establishes a mathematical correlation between chemical structure and biological activity. | Helps predict the activity of new thiophene analogs by analyzing physicochemical descriptors and has highlighted the role of electronic parameters. researchgate.netbenthamdirect.com |

Structure-Based Drug Design (Molecular Docking, MD Simulations)

When the 3D structure of the target protein is available, structure-based drug design (SBDD) becomes a powerful tool for developing new inhibitors.

Molecular Docking: This computational method predicts the preferred orientation of a ligand when bound to a target protein. mdpi.com For derivatives containing thiophene or cyclopropylamine (B47189) scaffolds, docking studies are routinely used to visualize how these molecules fit into the active site of an enzyme, such as a kinase. nih.govmdpi.com The thiophene ring often engages in hydrophobic interactions, while the amine group can form crucial hydrogen bonds with residues in the binding pocket. nih.govnih.gov Docking simulations help in prioritizing compounds for synthesis and biological testing based on their predicted binding affinity and interaction patterns. nih.govnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. These simulations can assess the stability of the interactions predicted by molecular docking and reveal conformational changes in both the ligand and the protein upon binding. nih.govnih.gov For a compound like 2-Cyclopropylamino-1-thiophen-2-yl-ethanone, MD simulations could confirm the stability of its binding mode within a target's active site and provide insights into the energetic contributions of different interactions.

Prediction of Binding Modes and Interactions

Computational methods are crucial for predicting how a molecule like this compound would interact with a biological target at the atomic level. Molecular docking studies on related thiophene derivatives have successfully predicted binding modes where the thiophene core fits into hydrophobic pockets of enzyme active sites. mdpi.comnih.gov The interactions are often stabilized by hydrogen bonds formed between key functional groups on the ligand and amino acid residues of the protein. For instance, the amine in the cyclopropylamino group is a potential hydrogen bond donor, a feature often critical for potent biological activity. The planarity and aromaticity of the thiophene ring also contribute significantly to receptor binding. mdpi.com

De Novo Design Strategies

De novo design involves the computational creation of novel molecular structures from scratch, tailored to fit the binding site of a target protein. This strategy can be particularly useful for exploring new chemical space. Starting with a scaffold like thiophene, algorithms can "grow" new functionalities within the constraints of the target's active site to design novel compounds with high predicted affinity and specificity. acs.org This approach could theoretically be used to generate novel analogs of this compound by exploring different substitutions on the thiophene ring or alternative side chains to the cyclopropylamino group that optimize interactions with a specific biological target.

Virtual Screening for Analogues

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govwuxibiology.com These libraries can contain millions or even billions of virtual compounds. nih.govchemrxiv.org If this compound were identified as a hit compound, its structure could be used as a query in a virtual screening campaign to find commercially available or synthetically accessible analogs with potentially improved properties. nih.gov Both ligand-based methods (searching for molecules with similar pharmacophoric features) and structure-based methods (docking large libraries into the target structure) can be employed to efficiently identify promising new candidates for further investigation. nih.govyoutube.com

Future Research Directions and Translational Perspectives

Development of Next-Generation Analogues

The structural backbone of 2-Cyclopropylamino-1-thiophen-2-yl-ethanone offers multiple avenues for the development of next-generation analogues with potentially enhanced potency, selectivity, and pharmacokinetic profiles. The thiophene (B33073) ring is a well-established pharmacophore found in numerous approved drugs, known for its wide range of biological activities including anti-inflammatory and antimicrobial effects. encyclopedia.pubnih.govnih.gov The cyclopropylamine (B47189) group is also a significant component in medicinal chemistry, often incorporated to improve a compound's metabolic stability and binding affinity. longdom.orgnih.gov

Future synthetic efforts could focus on several key modifications:

Substitution on the Thiophene Ring: Introduction of various substituents (e.g., halogens, alkyl, or aryl groups) at different positions on the thiophene ring could modulate the electronic properties and steric bulk of the molecule, potentially leading to improved target engagement.

Modification of the Cyclopropylamine Moiety: Alterations to the cyclopropyl (B3062369) group, such as the introduction of substituents or its replacement with other small, strained ring systems, could influence the compound's pharmacokinetic properties. nih.gov

Variation of the Linker: The ethanone (B97240) linker between the thiophene and cyclopropylamine moieties could be modified in terms of length and flexibility to optimize the spatial orientation of the key functional groups for enhanced biological activity.

Systematic structure-activity relationship (SAR) studies on these novel analogues will be crucial to identify compounds with superior therapeutic potential.

Exploration of Novel Therapeutic Areas

Given the known pharmacological activities of thiophene and cyclopropylamine derivatives, this compound and its future analogues warrant investigation across a spectrum of therapeutic areas.

Anti-inflammatory and Analgesic Potential: Thiophene-containing compounds are known to exhibit anti-inflammatory properties by targeting enzymes like cyclooxygenases (COX). encyclopedia.pubnih.govnih.gov The structural similarity of the core molecule to known anti-inflammatory agents suggests its potential in treating inflammatory conditions. chemimpex.com

Oncology: Various thiophene derivatives have demonstrated anticancer activity. encyclopedia.pub Future research should explore the cytotoxic effects of this compound analogues against a panel of cancer cell lines to determine their potential as anticancer agents.

Infectious Diseases: The thiophene nucleus is present in several antimicrobial and antifungal drugs. encyclopedia.pubcabidigitallibrary.org Screening of this compound and its derivatives against a broad range of bacterial and fungal pathogens could uncover novel anti-infective agents.

Neurological Disorders: The cyclopropylamine structure is a key feature of some monoamine oxidase inhibitors (MAOIs) used in the treatment of depression. longdom.orgdigitellinc.com Investigating the potential of these compounds to modulate neurotransmitter systems could open up avenues for treating neurological and psychiatric disorders.

Below is a table summarizing potential therapeutic areas and the rationale for investigation.

| Therapeutic Area | Rationale |

| Inflammation | Thiophene derivatives are known to possess anti-inflammatory properties. encyclopedia.pubnih.govnih.gov |

| Cancer | Various compounds containing the thiophene scaffold have shown anticancer activity. encyclopedia.pub |

| Infectious Diseases | The thiophene ring is a component of several antimicrobial agents. encyclopedia.pubcabidigitallibrary.org |

| Neurological Disorders | The cyclopropylamine moiety is present in some drugs targeting the central nervous system. longdom.orgdigitellinc.com |

Integration with Advanced Biological Technologies

To accelerate the development of this compound-based therapeutics, the integration of advanced biological technologies will be indispensable.

High-Throughput Screening (HTS): HTS platforms can be employed to rapidly screen libraries of novel analogues against a wide array of biological targets, enabling the swift identification of lead compounds.

Computational Modeling and In Silico Screening: Molecular docking and other computational techniques can be utilized to predict the binding affinity of new analogues to specific protein targets, thereby guiding rational drug design and prioritizing compounds for synthesis and biological evaluation.

Pharmacogenomics and Personalized Medicine: As lead compounds progress, pharmacogenomic studies can help identify genetic biomarkers that may predict a patient's response to the drug, paving the way for a more personalized medicine approach.

Advanced Drug Delivery Systems: The formulation of potent analogues into novel drug delivery systems, such as nanoparticles or liposomes, could enhance their bioavailability, target specificity, and therapeutic efficacy.

Challenges and Opportunities in Development

The development of this compound and its analogues is not without its challenges. A significant hurdle could be the metabolic instability of the thiophene ring, which can sometimes be metabolized to reactive intermediates. acs.org Careful toxicological profiling will be essential to ensure the safety of any lead candidates.

Despite these challenges, the unique chemical architecture of this compound class presents a significant opportunity to develop novel therapeutics with potentially new mechanisms of action. The versatility of the thiophene and cyclopropylamine scaffolds allows for extensive chemical modification, providing a rich landscape for the discovery of new drug candidates. A thorough investigation into the metabolism and potential toxicity of these compounds will be crucial for their successful translation from the laboratory to the clinic.

Q & A

Q. Basic

- NMR spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) resolve cyclopropyl and thiophene proton environments.

- X-ray crystallography : Single-crystal studies using SHELXL (for refinement) and Mercury (for packing analysis) provide precise structural data, including dihedral angles (e.g., cyclopropane-thiophene interactions) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns.

What safety protocols should be followed when handling this compound?

Q. Basic

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (toxicity data are limited) .

- Ventilation : Use fume hoods to minimize inhalation of dust or vapors (precautionary code P261) .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

How can researchers resolve contradictions in reported crystallographic data for this compound?

Advanced

Discrepancies in bond lengths or angles may arise from twinning or disordered solvent molecules. Methodological solutions include:

- High-resolution data : Collect datasets at synchrotron facilities (≤0.8 Å resolution) to reduce noise .

- Software tools : Use Mercury’s packing similarity module to compare intermolecular interactions with reference structures .

- Refinement constraints : Apply SHELXL’s restraints for cyclopropane rings to address geometric distortions .

What strategies improve the enantiomeric purity of this compound derivatives?

Q. Advanced

- Chiral auxiliaries : Incorporate (R)- or (S)-BINOL during cyclopropane formation to induce asymmetry .

- Chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC separation.

- Kinetic resolution : Enzymatic catalysis (e.g., lipases) selectively hydrolyzes undesired enantiomers .

How do steric and electronic effects of the cyclopropane ring influence reactivity in cross-coupling reactions?

Advanced

The cyclopropane ring’s angle strain (≈60°) increases susceptibility to ring-opening under acidic or thermal conditions. Key observations:

- Steric hindrance : Ortho-substituted aryl groups (e.g., 2-fluorophenyl) reduce reaction rates in Suzuki-Miyaura couplings due to hindered Pd coordination .

- Electronic effects : Electron-withdrawing groups (e.g., nitro) on the thiophene ring enhance electrophilicity at the ketone carbonyl, facilitating nucleophilic additions .

What computational methods are suitable for modeling the compound’s interaction with biological targets?

Q. Advanced

- Docking studies : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases) to predict binding modes.

- MD simulations : GROMACS or AMBER can simulate conformational stability in aqueous environments .

- DFT calculations : Gaussian09 optimizes geometries and calculates frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity .

How can researchers address low reproducibility in synthetic procedures for this compound?

Q. Advanced

- Parameter documentation : Strictly report reaction time, solvent purity, and catalyst loading (e.g., polyvinyl pyridine at 0.2 mmol per 1 mmol substrate) .

- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation (e.g., imine or enolate species).

- Batch analysis : Compare multiple synthetic batches via HPLC-MS to identify impurity sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.